![molecular formula C16H13N3O3S2 B2594220 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 328038-53-5](/img/structure/B2594220.png)
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide, also known as DMNT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMNT is a member of the thiazole family of compounds and has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial effects. In
Scientific Research Applications
Organic Electronics and Optoelectronics
The unique conjugated structure of this compound makes it a promising candidate for organic electronics. Researchers have explored its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). Its electron-accepting properties and efficient charge transport contribute to improved device performance .
Photoreceptor Materials
The compound’s electron-donating and accepting moieties suggest its potential as a photoreceptor material. When incorporated into photodetectors or photovoltaic devices, it can efficiently convert light into electrical signals. The addition of a TiO2 layer enhances its photosensitivity .
Heterocyclic Synthesis
Researchers have used similar compounds as versatile synthons for heterocycle synthesis. By modifying the substituents, they can access various heterocyclic systems. The pyrimidine skeleton, commonly found in pharmaceuticals, fungicides, and herbicides, can be synthesized using N-aryl-β-alanines as starting materials .
Mechanism of Action
Target of action
The compound “N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide” contains a thiazole ring . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . Therefore, the targets of this compound could be similar to those of other thiazole-containing compounds.
Mode of action
Thiazole derivatives often interact with their targets by binding to specific enzymes or receptors, thereby modulating their activity .
Biochemical pathways
Without specific information on “N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide”, it’s difficult to determine the exact biochemical pathways it affects. Thiazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of action
Thiazole derivatives can have a range of effects, including antimicrobial, antifungal, antiviral, and antitumor or cytotoxic activities .
properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c1-9-3-4-11(7-10(9)2)12-8-23-16(17-12)18-15(20)13-5-6-14(24-13)19(21)22/h3-8H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIPRSOKVWGPCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.